Methyl 2-(piperazin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperazin-1-yl)propanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The methyl ester group attached to the propanoate moiety further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperazin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of piperazine with an appropriate acylating agent, such as methyl 2-bromo-2-methylpropanoate, under basic conditions. The reaction typically proceeds via an aza-Michael addition mechanism, where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the acylating agent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 2-(piperazin-1-yl)propanol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)propanoate has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Methyl 2-(piperazin-1-yl)propanoate can be compared with other piperazine derivatives, such as:
Methyl 2-methyl-2-(piperazin-1-yl)propanoate: Similar in structure but with an additional methyl group, which may affect its reactivity and biological activity.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: A compound with a different core structure but similar piperazine moiety, known for its antimicrobial activity.
1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one: Another piperazine derivative with distinct substituents, used in various pharmacological studies.
Properties
CAS No. |
201803-58-9 |
---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C8H16N2O2/c1-7(8(11)12-2)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 |
InChI Key |
VTLTTWLIPWCKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.